1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone ring, a chlorophenyl group, and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolinone ring.
Attachment of the Thienylcarbonyl Group: This can be done through a coupling reaction, often using reagents like thionyl chloride or other activating agents.
Addition of the Diethylaminoethyl Group: This step typically involves a nucleophilic substitution reaction where the diethylaminoethyl group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, leading to changes in cellular signaling pathways.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic processes.
Pathways: The compound can influence various biochemical pathways, leading to therapeutic effects in diseases such as cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is unique due to the presence of the chlorophenyl group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H23ClN2O3S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)11-12-24-18(14-7-9-15(22)10-8-14)17(20(26)21(24)27)19(25)16-6-5-13-28-16/h5-10,13,18,26H,3-4,11-12H2,1-2H3 |
InChI Key |
XSIAGSINYIVIFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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